molecular formula C20H17NO3 B064542 (S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-06-0

(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

Cat. No. B064542
CAS RN: 163438-06-0
M. Wt: 319.4 g/mol
InChI Key: ZEKKAEAOTSMLNW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a chiral compound, which means that it has two enantiomers, (R)-(-)-Naproxen and (S)-(+)-Naproxen. The (S)-(+)-enantiomer is the active ingredient in Naproxen, while the (R)-(-)-enantiomer is inactive.

Mechanism of Action

(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to have a number of biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular events.

Advantages and Limitations for Lab Experiments

(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established pharmacological profile. However, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has a short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the study of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid. One area of research is the development of new formulations that enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of Alzheimer's disease, cancer, and cardiovascular diseases. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid may have potential as a therapeutic agent for the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.

Synthesis Methods

The synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the resolution of the racemic mixture using chiral reagents or chromatography. One of the most common methods for the synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is the resolution of the racemic mixture using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The (S)-(+)-enantiomer is selectively crystallized, while the (R)-(-)-enantiomer remains in the solution.

Scientific Research Applications

(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used for the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been investigated for its potential use in the prevention of Alzheimer's disease, cancer, and cardiovascular diseases.

properties

CAS RN

163438-06-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[[(1S)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m0/s1

InChI Key

ZEKKAEAOTSMLNW-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O

SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O

Pictograms

Irritant

synonyms

(S)-(+)-N-(1-(1-NAPHTHYL)ETHYL)PHTHALAM&

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.